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molecular formula C12H12ClN5O4 B8339345 2-Chlorotoyocamycin CAS No. 67971-20-4

2-Chlorotoyocamycin

Cat. No. B8339345
M. Wt: 325.71 g/mol
InChI Key: ZNSOIHRWTPJWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04140851

Procedure details

5-Cyano-2,4-dichloro-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (5, 2.85 g) was covered with 50 ml of liquid ammonia and the solution was allowed to stand at room temperature for 12 hr while sealed in a steel vessel. The excess ammonia was allowed to evaporate and the residue was triturated with 50 ml of cold water. The water insoluble solid was collected by filtration, washed with 10 ml of water and dissolved in a minimum amount of boiling methanol. The methanol solution was then concentrated to ~100 ml or until the product began to crystallize. The solution was then allowed to stand at -5° for 12 hr. The white to light tan crystalline solid was collected by filtration, washed with 15 ml of methanol and dried in a vacuum oven for 2 hr at 100° over drierite to yield 1.00 g (51%) of 6, mp 258-260° dec.
Name
5-Cyano-2,4-dichloro-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:11]2[C:10](Cl)=[N:9][C:8]([Cl:13])=[N:7][C:6]=2[N:5]([C@@H:14]2[O:26][C@H:25]([CH2:27][O:28]C(=O)C)[C@@H:20]([O:21]C(=O)C)[C@H:15]2[O:16]C(=O)C)[CH:4]=1)#[N:2].[NH3:32]>>[CH:4]1[N:5]([CH:14]2[O:26][CH:25]([CH2:27][OH:28])[CH:20]([OH:21])[CH:15]2[OH:16])[C:6]2[N:7]=[C:8]([Cl:13])[N:9]=[C:10]([NH2:32])[C:11]=2[C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
5-Cyano-2,4-dichloro-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
Quantity
2.85 g
Type
reactant
Smiles
C(#N)C1=CN(C=2N=C(N=C(C21)Cl)Cl)[C@H]2[C@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O2)COC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
liquid
Quantity
50 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while sealed in a steel vessel
CUSTOM
Type
CUSTOM
Details
to evaporate
CUSTOM
Type
CUSTOM
Details
the residue was triturated with 50 ml of cold water
FILTRATION
Type
FILTRATION
Details
The water insoluble solid was collected by filtration
WASH
Type
WASH
Details
washed with 10 ml of water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a minimum amount of boiling methanol
CONCENTRATION
Type
CONCENTRATION
Details
The methanol solution was then concentrated to ~100 ml or until the product
CUSTOM
Type
CUSTOM
Details
to crystallize
WAIT
Type
WAIT
Details
to stand at -5° for 12 hr
Duration
12 h
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with 15 ml of methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum oven for 2 hr at 100° over drierite
Duration
2 h

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2N)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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